molecular formula C6H10N2O3S B6246327 2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide CAS No. 2408959-81-7

2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide

Cat. No.: B6246327
CAS No.: 2408959-81-7
M. Wt: 190.2
InChI Key:
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Description

2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide is a sulfur-containing heterocyclic compound. It is known for its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thioamide with a suitable electrophile to form the spirocyclic structure. The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of amide derivatives .

Scientific Research Applications

2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals, particularly those targeting sulfur-containing enzymes or pathways.

    Biochemistry: The compound serves as a probe to study the role of sulfur in biological systems and enzyme mechanisms.

    Material Science: It is utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    2,2-dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid: This compound shares a similar spiro structure but differs in the functional groups attached to the spirocyclic core.

    2lambda6-thia-6-azaspiro[3.3]heptane-2,2-dione hydrochloride: Another related compound with a similar core structure but different substituents.

Uniqueness

2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it valuable for specific applications in medicinal chemistry and biochemistry.

Properties

CAS No.

2408959-81-7

Molecular Formula

C6H10N2O3S

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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